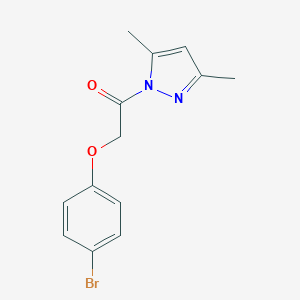
N-(2-methylpropyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylpropyl)-4-nitrobenzamide is a chemical compound that has been gaining significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as 4-nitro-N-(1-oxo-2-methylpropyl)benzamide and is primarily used in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of N-(2-methylpropyl)-4-nitrobenzamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation and pain, making it an effective treatment for various conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to exhibit antioxidant activity and to have a protective effect on the liver. It has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2-methylpropyl)-4-nitrobenzamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and purify, making it a reliable and consistent reagent for use in experiments. However, one of the limitations of this compound is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-methylpropyl)-4-nitrobenzamide. One area of interest is in the development of new drugs based on this compound. Researchers are also exploring the potential use of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on various biochemical pathways in the body.
Synthesemethoden
The synthesis of N-(2-methylpropyl)-4-nitrobenzamide is typically achieved through the reaction of 4-nitrobenzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methylpropyl)-4-nitrobenzamide has been used extensively in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used in the development of new drugs. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties, making it an attractive candidate for the development of new pain-relieving medications.
Eigenschaften
CAS-Nummer |
2585-25-3 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
N-(2-methylpropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
DPXAUDVSHNKGLR-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
2585-25-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)
![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)
![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)